(5-Bromofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

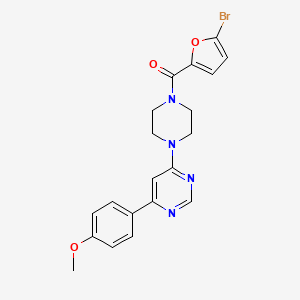

This compound features a methanone core linking a 5-bromofuran-2-yl group to a piperazine ring substituted with a pyrimidin-4-yl moiety bearing a 4-methoxyphenyl group. The bromine atom on the furan ring enhances lipophilicity, while the methoxy group on the phenyl ring may improve solubility and influence electronic interactions in biological systems .

作用機序

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

生物活性

The compound (5-Bromofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing from various research studies and data sources.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a brominated furan ring, a piperazine moiety, and a pyrimidine derivative, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has suggested several potential effects:

- Antimicrobial Activity : Compounds containing furan rings have been noted for their antimicrobial properties. For instance, related furan derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt biofilm formation and quorum sensing mechanisms .

- Anticancer Properties : The presence of the pyrimidine and piperazine structures in similar compounds has been linked to anticancer activity. Studies have indicated that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Neuropharmacological Effects : Piperazine derivatives are often studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The specific interaction of this compound with neurotransmitter receptors remains an area for further investigation.

Antimicrobial Studies

A study on furan derivatives indicated that certain structural modifications could enhance antibacterial activity. For example, a related compound inhibited biofilm formation in Escherichia coli significantly, suggesting that modifications in the furan structure could yield similar results for our compound .

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant cytotoxicity against cancer cells. A study demonstrated that derivatives with piperazine and pyrimidine rings were effective in reducing cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Neuropharmacological Investigations

Piperazine derivatives have been extensively studied for their effects on serotonin receptors. A recent pharmacological study indicated that compounds with similar configurations could act as selective serotonin reuptake inhibitors (SSRIs), potentially providing therapeutic benefits in treating depression and anxiety disorders .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (5-bromofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone, and how can purity be validated?

- Methodology :

- Stepwise coupling : Synthesize the pyrimidine-piperazine core via nucleophilic aromatic substitution (e.g., 6-chloro-pyrimidine reacting with piperazine derivatives under reflux in anhydrous DMF) .

- Bromofuran incorporation : Use a Buchwald-Hartwig coupling or Ullmann reaction to attach the 5-bromofuran moiety to the methanone group.

- Purity validation : Employ TLC (Rf ~0.39–0.44 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for purity assessment. Elemental analysis (C, H, N) should match calculated values within ±0.4% .

Q. How can the crystal structure and molecular conformation of this compound be determined?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in methanol/chloroform. Resolve the structure using SHELX software (R factor <0.05, data-to-parameter ratio >14.0) .

- Key parameters : Analyze dihedral angles between the bromofuran and pyrimidine rings to assess planarity. Compare with analogous structures (e.g., 3-(4-bromophenyl)furan-2(5H)-one, which showed a 15° torsion angle deviation) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) of pyrimidine-piperazine-bromofuran derivatives?

- Methodology :

- Split-split-plot design : Use randomized blocks to test substituent variations (e.g., methoxy vs. hydroxy groups on the phenyl ring, bromine vs. chlorine on furan). Assign piperazine core modifications (e.g., methyl vs. hydroxyphenyl groups) as subplots .

- Bioactivity assays : Compare IC50 values in enzyme inhibition (e.g., MRSA antibiotic activity) with structural analogs. For example, 4-(4-hydroxyphenyl)piperazine derivatives showed 2–5× potency differences based on para-substituents .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved for this compound?

- Methodology :

- Solubility optimization : Test in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives. Use dynamic light scattering (DLS) to confirm colloidal stability.

- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess first-pass metabolism. Compare results with 4-methoxy analogs, which showed reduced CYP3A4-mediated deactivation .

Q. What computational approaches predict the environmental fate of this compound?

- Methodology :

- EPI Suite modeling : Estimate logP (predicted ~3.2) and biodegradation half-life (t1/2 >60 days). Validate with OECD 301F ready biodegradability tests.

- Ecotoxicity : Use Daphnia magna acute toxicity assays (LC50 <10 mg/L indicates high risk). Cross-reference with Project INCHEMBIOL’s tiered risk assessment framework .

Q. Critical Notes

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural regions include:

- Aromatic/heterocyclic ring systems (furan, pyrimidine, phenyl).

- Piperazine linker with substituents.

- Functional groups (bromo, methoxy).

Comparisons with analogues highlight how modifications in these regions affect properties:

Physicochemical Properties

- Lipophilicity : The bromine on the furan ring (target) increases logP compared to fluorophenyl () or pyrazole () analogues. The trifluoromethyl group () further elevates hydrophobicity.

- Solubility : The methoxy group in the target compound likely improves aqueous solubility relative to chloro- or trifluoromethyl-substituted analogues .

特性

IUPAC Name |

(5-bromofuran-2-yl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O3/c1-27-15-4-2-14(3-5-15)16-12-19(23-13-22-16)24-8-10-25(11-9-24)20(26)17-6-7-18(21)28-17/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGYEINMNKNVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。